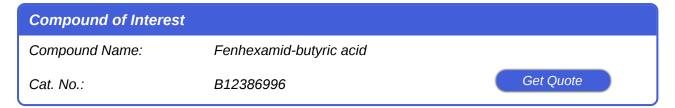


"spectroscopic analysis of novel Fenhexamid derivatives"

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An In-depth Technical Guide to the Spectroscopic Analysis of Novel Fenhexamid Derivatives

Introduction

Fenhexamid is a well-established fungicide, primarily used to control Botrytis cinerea on a variety of crops.[1] Its mode of action involves the inhibition of 3-ketosteroid reductase, an enzyme essential for sterol biosynthesis in fungi.[1][2] The development of novel derivatives of existing agrochemicals like Fenhexamid is a key strategy in overcoming potential resistance and enhancing efficacy. This guide provides a comprehensive overview of the spectroscopic analysis of a novel, representative Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

This document is intended for researchers, scientists, and professionals in drug and pesticide development. It details the synthesis, and subsequent spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). All experimental protocols are described in detail, and quantitative data is presented in a clear, tabular format for ease of comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the novel Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

Table 1: ¹H NMR Spectroscopic Data



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|-----------------|
| 7.95 | d | 1H | Ar-H |
| 7.15 | d | 1H | Ar-H |
| 3.90 | S | 3H | O-CH₃ |
| 2.30 | m | 1H | СН |
| 1.90-1.20 | m | 10H | CH ₂ |
| 1.15 | S | 3H | C-CH₃ |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------|
| 175.0 | C=O |
| 154.0 | Ar-C-O |
| 135.0 | Ar-C-N |
| 128.0 | Ar-C-Cl |
| 125.0 | Ar-C-Cl |
| 122.0 | Ar-C-H |
| 112.0 | Ar-C-H |
| 56.5 | O-CH₃ |
| 45.0 | C-C=O |
| 38.0 | CH ₂ |
| 26.0 | CH ₂ |
| 25.0 | C-CH₃ |

Table 3: FT-IR Spectroscopic Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| 3300 | Medium | N-H Stretch |
| 2930, 2850 | Strong | C-H Stretch (Aliphatic) |
| 1680 | Strong | C=O Stretch (Amide) |
| 1580, 1490 | Medium | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
| 820 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data (LC-MS)

| m/z | Ion Type |
|-------|-----------------------|
| 316.1 | [M+H] ⁺ |
| 318.1 | [M+H]+ (37Cl isotope) |

Experimental Protocols Synthesis of N-(2,3-dichloro-4-methoxyphenyl)-1methylcyclohexanecarboxamide

A solution of Fenhexamid (1.0 g, 3.3 mmol) in dry acetone (50 mL) was treated with anhydrous potassium carbonate (0.91 g, 6.6 mmol) and dimethyl sulfate (0.46 mL, 4.9 mmol). The reaction mixture was stirred at reflux for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the title compound as a white solid.

Spectroscopic Analysis

• NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[3] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical



shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

- FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis was performed on an Agilent 1260 Infinity II LC system coupled to a 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5] Separation was achieved on a C18 column with a gradient elution of acetonitrile and water.

Visualizations Synthetic Pathway

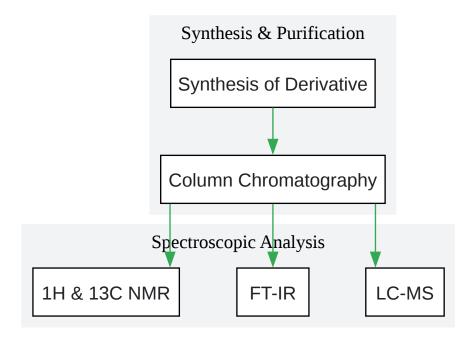


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Caption: Synthetic route for the preparation of the novel Fenhexamid derivative.

Experimental Workflow



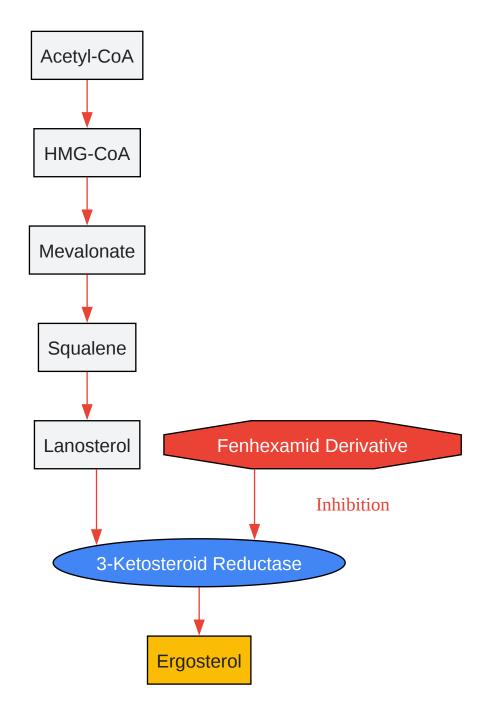


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Caption: General experimental workflow from synthesis to spectroscopic analysis.

Proposed Mechanism of Action





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Caption: Proposed inhibition of the fungal sterol biosynthesis pathway.

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